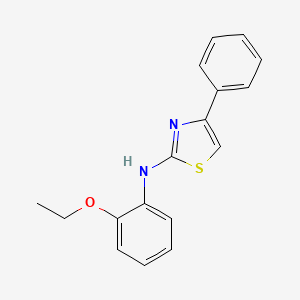

N-(2-ethoxyphenyl)-4-phenyl-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-4-phenyl-1,3-thiazol-2-amine, also known as EPTA, is a thiazole derivative that has gained attention in scientific research due to its potential in various applications. This compound has been synthesized using different methods and has shown significant biological activity, making it a promising molecule for further investigation.

Scientific Research Applications

Anticancer Activity

A series of derivatives similar to N-(2-ethoxyphenyl)-4-phenyl-1,3-thiazol-2-amine have been synthesized and tested for their anticancer activity against various human cancer cell lines including MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast) using the MTT assay, with etoposide as the standard reference. These compounds demonstrated a range of activities from good to moderate across all tested cell lines (Yakantham, Sreenivasulu, & Raju, 2019).

Antimicrobial Properties

Thiazole derivatives, closely related to N-(2-ethoxyphenyl)-4-phenyl-1,3-thiazol-2-amine, have been explored for their antimicrobial activities. These compounds were tested against various bacterial and fungal isolates, including Escherichia coli (a saprophytic bacterium), Xanthomonas citri (a parasitic bacterium), Aspergillus fumigatus (a saprophytic fungus), Rhizoctonia solani, and Fusarium oxysporum (both phytopathogenic fungi). The results indicated that these thiazole derivatives possess significant antimicrobial potential (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Aggregation-Induced Emission Enhancement

A class of compounds based on the structure of N-(2-ethoxyphenyl)-4-phenyl-1,3-thiazol-2-amine, specifically 2-(2'-hydroxyphenyl)benzothiazole-based compounds, has been studied for their aggregation-induced emission enhancement (AIEE) properties. These compounds, when aggregated in a mixed solvent system, show enhanced emission due to restricted intramolecular motion, making them of interest for optoelectronic applications (Qian et al., 2007).

Photovoltaic and Electroluminescent Applications

Conjugated polymers incorporating structures similar to N-(2-ethoxyphenyl)-4-phenyl-1,3-thiazol-2-amine have been used as cathode interfacial layers in organic photovoltaic cells. These polymers significantly improve device performance by enhancing open-circuit voltage, short-circuit current density, and fill factor, leading to a notable increase in power conversion efficiency (Chen et al., 2012).

Molluscicidal Properties

Thiazolo[5,4-d]pyrimidin-7(6H)-one derivatives, structurally related to N-(2-ethoxyphenyl)-4-phenyl-1,3-thiazol-2-amine, have been synthesized and tested for their activity against the intermediate host of schistosomiasis, B. alexandrina snails. These compounds have shown potential as molluscicidal agents, indicating their usefulness in controlling the spread of schistosomiasis (El-Bayouki & Basyouni, 1988).

properties

IUPAC Name |

N-(2-ethoxyphenyl)-4-phenyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c1-2-20-16-11-7-6-10-14(16)18-17-19-15(12-21-17)13-8-4-3-5-9-13/h3-12H,2H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAHBCQSAVUWKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC2=NC(=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethoxyphenyl)-4-phenyl-1,3-thiazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-morpholinyl)phenyl]-N'-phenylurea](/img/structure/B5537910.png)

![2-methoxy-5-[(morpholin-4-ylimino)methyl]phenol](/img/structure/B5537925.png)

![8-methyl-3-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-4(1H)-quinolinone](/img/structure/B5537955.png)

![N-methyl-5-{1-[3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide hydrochloride](/img/structure/B5537968.png)

![ethyl 1-{[(4-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5537972.png)

![4-(5-methyl-2-pyridinyl)-1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinol](/img/structure/B5537982.png)

![5-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5537989.png)